molecular formula C17H21NO4S2 B6462576 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2549022-40-2

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No. B6462576
CAS RN: 2549022-40-2
M. Wt: 367.5 g/mol
InChI Key: ZHBUMTBPYDBOJZ-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydro-1-benzothiophene . Tetrahydro-1-benzothiophene derivatives have been studied for their potential as anticancer agents . They have shown high inhibitory effects towards various tumor cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with other reagents . For instance, the reaction of these derivatives with ethyl acetoacetate has been reported to give oxobutanamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzothiophene ring system, which is a system containing a benzene ring fused to a thiophene ring .


Chemical Reactions Analysis

The reactivity of similar compounds towards some chemical reagents has been studied . For example, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other tetrahydro-1-benzothiophene derivatives .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have shown inhibitory effects towards various tumor cell lines .

Future Directions

Future research could involve further exploration of the anticancer potential of this compound and similar derivatives . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of good anticancer agents .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-12-10-13(22-2)5-6-16(12)24(20,21)18-11-17(19)8-3-4-15-14(17)7-9-23-15/h5-7,9-10,18-19H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUMTBPYDBOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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